2-methyl-N-(2-{[(2E)-2-(3-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide
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Overview
Description
2-METHYL-N-(2-{N’-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is a complex organic compound that belongs to the class of hydrazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N-(2-{N’-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE typically involves the condensation of 2-methylbenzoyl chloride with 2-aminobenzohydrazide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with 3-nitrobenzaldehyde under reflux conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-N-(2-{N’-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2-METHYL-N-(2-{N’-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-METHYL-N-(2-{N’-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. The nitrophenyl group can also participate in redox reactions, affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-N-phenylbenzamide: Similar structure but lacks the nitrophenyl group.
2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N’-[(E)-(substituted phenyl)methylidene]acetohydrazide: Contains an indole moiety instead of the benzamide group.
Uniqueness
2-METHYL-N-(2-{N’-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is unique due to the presence of both a nitrophenyl group and a benzamide moiety, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C22H18N4O4 |
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Molecular Weight |
402.4 g/mol |
IUPAC Name |
2-methyl-N-[2-[[(E)-(3-nitrophenyl)methylideneamino]carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C22H18N4O4/c1-15-7-2-3-10-18(15)21(27)24-20-12-5-4-11-19(20)22(28)25-23-14-16-8-6-9-17(13-16)26(29)30/h2-14H,1H3,(H,24,27)(H,25,28)/b23-14+ |
InChI Key |
BAZFGKVUZOVCBE-OEAKJJBVSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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